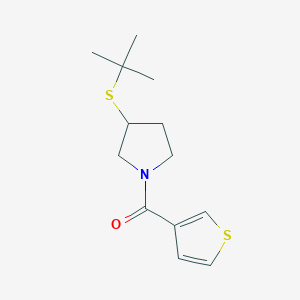
(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H19NOS2 and its molecular weight is 269.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1798025-37-2, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring and a thiophene moiety, which are known to contribute to various pharmacological effects. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.
The molecular formula of this compound is C13H19NOS2, with a molecular weight of 269.4 g/mol. The structure includes a tert-butylthio group attached to a pyrrolidine ring, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NOS2 |
| Molecular Weight | 269.4 g/mol |
| CAS Number | 1798025-37-2 |
Research indicates that compounds containing thiophene and pyrrolidine moieties often interact with various biological pathways. For instance, studies have shown that similar compounds can act as inhibitors of specific kinases involved in cellular signaling pathways, which are critical for cell proliferation and survival.
Inhibition of Kinase Activity
One significant area of interest is the inhibition of mixed lineage kinase 3 (MLK3), which has implications for neurodegenerative diseases such as Parkinson's disease. Inhibitors targeting MLK3 can reduce neuroinflammation and neuronal death, suggesting potential applications in treating neurocognitive disorders associated with HIV and other conditions .
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds, it was found that MLK3 inhibitors could significantly reduce the release of pro-inflammatory cytokines in microglial cells. This indicates that this compound may possess similar anti-inflammatory properties, potentially making it a candidate for further investigation in neuroprotection .
Cytotoxicity Assessment
A cytotoxicity assessment conducted on related compounds demonstrated that certain structural modifications could enhance or diminish cellular toxicity. For example, compounds with similar functional groups were tested for their effects on SH-SY5Y neuroblastoma cells, revealing concentration-dependent toxicity profiles . Although specific data on this compound is limited, these findings suggest that careful evaluation of its cytotoxic effects is necessary.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Primary Activity | IC50 (nM) |
|---|---|---|
| URMC-099 | MLK3 Inhibitor | 14 |
| CEP1347 | MLK Inhibitor | ~5 |
| K252a | Neuroprotective Agent | ~5 |
These comparisons underscore the importance of structural features in determining biological activity and efficacy against specific targets.
Eigenschaften
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS2/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXVNNNQKQCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













